3-(2-硝基乙烯基)噻吩

描述

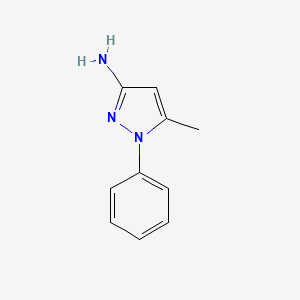

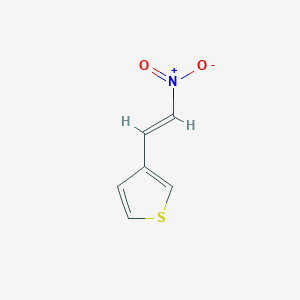

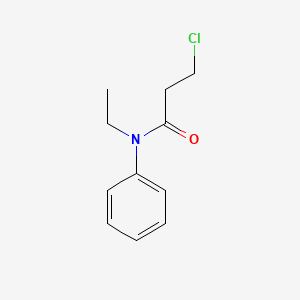

3-(2-Nitrovinyl)thiophene is a chemical compound with the molecular formula C6H5NO2S . It contains a total of 15 bonds, including 10 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 nitro group (aliphatic), and 1 Thiophene .

Synthesis Analysis

Experimental and theoretical studies of 2-(2-Nitrovinyl) thiophene were conducted using density functional theory (DFT/ B3LYP) at 6-311G basis sets . The reaction of thiophene with paraformaldehyde in the presence of sulfuric acid, DDQ and CH3CN at reflux (80 °C) for 5 h afforded 2-thiophenecarboxaldehyde .Molecular Structure Analysis

The molecular structure of 2-(2-Nitrovinyl) thiophene was evaluated using density functional theory (DFT/ B3LYP) at 6-311G basis sets . Several bond parameters, namely bond lengths, bond angles, and dihedral angles, were evaluated .Chemical Reactions Analysis

The observed HOMO and LUMO energy gaps affirm that the charge transfer happens inside the title compound . Molecular Electrostatic Potential Map, first hyperpolarizability, and Fukui functions calculations had been additionally done with the same level of basis set .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Nitrovinyl) thiophene were evaluated using density functional theory (DFT/ B3LYP) at 6-311G basis sets . The title compound was characterized through spectroscopic techniques by the usage of FTIR (400–4000 cm−1), FT-Raman (50–4000 cm−1), UV–Visible, and NMR spectra both theoretically and experimentally .科学研究应用

Molecular Structure and Spectroscopic Analysis

“3-(2-Nitrovinyl)thiophene” has been studied for its molecular geometry, vibrational analysis, and electronic absorption spectra through experimental and theoretical approaches using density functional theory (DFT/B3LYP) at 6-311G basis sets .

Organic Electronics and Photovoltaics

Thiophene derivatives are integral in the development of narrow-bandgap fused-ring compounds for organic electronics and photovoltaic applications due to their desirable electronic properties .

Synthetic Chemistry

The compound can be involved in base-mediated condensation reactions and Cu-catalyzed intramolecular arylthiolation, which are pivotal in synthesizing various thiophene derivatives .

Biological Activity

Thiophene-based analogs, including “3-(2-Nitrovinyl)thiophene”, are explored for their potential biological activities. They serve as a foundation for medicinal chemists to develop compounds with diverse biological effects .

Therapeutics

Specific thiophene derivatives are used as raw materials in synthesizing anticancer agents and anti-atherosclerotic agents, indicating potential therapeutic applications for “3-(2-Nitrovinyl)thiophene” in these areas .

Metal Complexing Agents

Some thiophenes act as metal complexing agents, which could extend to “3-(2-Nitrovinyl)thiophene”, allowing it to play a role in coordination chemistry .

Insecticide Development

Thiophenes are also utilized in developing insecticides, suggesting that “3-(2-Nitrovinyl)thiophene” may find applications in this field as well .

作用机制

Target of Action

3-(2-Nitrovinyl)thiophene is a type of thiophene-based compound . Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

Experimental and theoretical studies of 2-(2-nitrovinyl)thiophene were conducted using density functional theory (dft/b3lyp) at 6-311g basis sets to evaluate molecular geometry, vibrational analysis, and electronic absorption spectra . The observed HOMO and LUMO energy gaps affirm that the charge transfer happens inside the title compound .

Biochemical Pathways

Thiophene derivatives are known to have a prominent role in the advancement of organic semiconductors .

Pharmacokinetics

The pharmacokinetics of thiophene derivatives are generally influenced by their chemical structure and the presence of functional groups .

Result of Action

Thiophene derivatives are known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

安全和危害

未来方向

The properties of 2-(2-Nitrovinyl) thiophene suggest that the title compound is an exquisite candidate for organic solar cells . A study has been conducted to examine the correlation among the structural and optoelectronic properties of the molecules by investigating how electron-donating and electron-withdrawing groups affect the geometry and electronic properties along with the photophysical properties of the molecules .

属性

IUPAC Name |

3-[(E)-2-nitroethenyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-7(9)3-1-6-2-4-10-5-6/h1-5H/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLSHYMRBHFIAN-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Nitrovinyl)thiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-(methylthio)butanoic acid](/img/structure/B1621641.png)

![5-[[2-[[2-[[1-(Naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B1621649.png)

![3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride](/img/structure/B1621653.png)